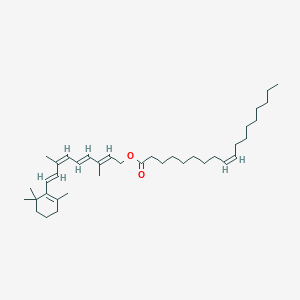
N-(3-(triethylammonium)propyl)-4-(4-(dibutylamino)styryl)pyridinium
Übersicht
Beschreibung
N-(3-(triethylammonium)propyl)-4-(4-(dibutylamino)styryl)pyridinium, also known as N-TAP-DBS, is an organic compound with a quaternary ammonium group and a styryl pyridinium group. It is a type of cationic amphiphilic molecule, which means it has both hydrophilic and hydrophobic properties. N-TAP-DBS has a wide range of applications in the scientific research field, including drug delivery, gene transfection, and cell imaging.
Wissenschaftliche Forschungsanwendungen
Migraine Pain Research
FM1-43 has been used in research related to migraine pain . It has been proposed that mechanosensitive Piezo1 channels trigger migraine pain in trigeminal nociceptive neurons . FM1-43 dye has been used to monitor the ongoing and previous activation of Piezo1 channels in the trigeminal nociceptive system .
Sensory Cells and Neurons Study
FM1-43 is used to observe synaptic vesicle recycling . It is a nontoxic, fluorescent, cationic dye whose fluorescence increases many fold after partitioning into membrane . This dye has been used to study sensory cells and neurons in vivo and in vitro .
Mechanotransduction Channels Research
FM1-43 can enter sensory cells through open mechanotransduction channels . This labeling can be blocked by pharmacological or mechanical closing of the channels .
Hair Cells Research
FM1-43 has been used to label hair cells in the inner ear . The dye enters these cells through open mechanotransduction channels .
Sensory Channel Function Assay
The bright and specific labeling with FM1-43 provides a novel way to study sensory cells and neurons in vivo and in vitro, and it offers new opportunities for visually assaying sensory channel function .
Active Neurons Identification
FM1-43 is an excellent reagent for identifying actively firing neurons . It is used to investigate the mechanisms of activity-dependent vesicle cycling .
Wirkmechanismus
Target of Action
FM1-43, also known as N-(3-(triethylammonium)propyl)-4-(4-(dibutylamino)styryl)pyridinium, primarily targets the cell membrane and inner membrane organelles . It is particularly effective in identifying actively firing neurons and investigating the mechanisms of activity-dependent vesicle cycling .
Mode of Action
FM1-43 is a water-soluble dye that is virtually nonfluorescent in aqueous medium . It becomes intensely fluorescent when it inserts into the outer leaflet of the cell membrane . In neurons that are actively releasing neurotransmitters, the dye becomes internalized within the recycled synaptic vesicles, causing the nerve terminals to become brightly stained .
Biochemical Pathways
The primary biochemical pathway affected by FM1-43 involves the exocytosis and endocytosis of synaptic vesicles . When a secretory cell is stimulated to evoke exocytosis, FM1-43 molecules inserted in the membrane are internalized during compensatory endocytosis, and newly formed secretory granules or vesicles become stained with the dye .
Pharmacokinetics
The pharmacokinetics of FM1-43 are largely determined by its lipophilic properties and its interaction with the cell membrane . The dye is water-soluble and nontoxic to cells . It is believed to insert into the outer leaflet of the cell membrane, where it becomes intensely fluorescent .
Result of Action
The result of FM1-43 action is the visualization of synaptic vesicle recycling . This is achieved through the staining of newly formed secretory granules or vesicles during compensatory endocytosis following exocytosis . The dye’s fluorescence allows for the tracking of these processes in real time .
Action Environment
The action of FM1-43 is influenced by the cellular environment . The dye is almost nonfluorescent in water, but its quantum yield increases dramatically when it is incorporated into membranes . This property makes FM1-43 an excellent tool for studying the mechanisms of activity-dependent vesicle cycling in a variety of cell types .
Eigenschaften
IUPAC Name |
3-[4-[(E)-2-[4-(dibutylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H49N3.2BrH/c1-6-11-23-32(24-12-7-2)30-18-16-28(17-19-30)14-15-29-20-25-31(26-21-29)22-13-27-33(8-3,9-4)10-5;;/h14-21,25-26H,6-13,22-24,27H2,1-5H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUVCAGXYLMFEC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H49Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80933766 | |
| Record name | Dibutyl[4-(2-{1-[3-(triethylazaniumyl)propyl]pyridin-4(1H)-ylidene}ethylidene)cyclohexa-2,5-dien-1-ylidene]ammonium dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80933766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
611.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(triethylammonium)propyl)-4-(4-(dibutylamino)styryl)pyridinium | |
CAS RN |
149838-22-2 | |
| Record name | FM1 43 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149838222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibutyl[4-(2-{1-[3-(triethylazaniumyl)propyl]pyridin-4(1H)-ylidene}ethylidene)cyclohexa-2,5-dien-1-ylidene]ammonium dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80933766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FM1-43 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83IGZ86I9D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




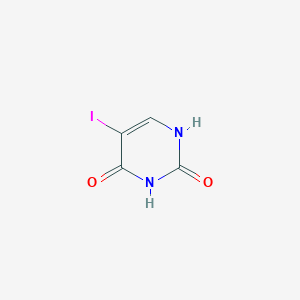



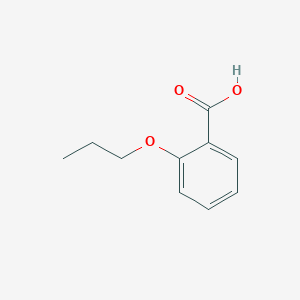
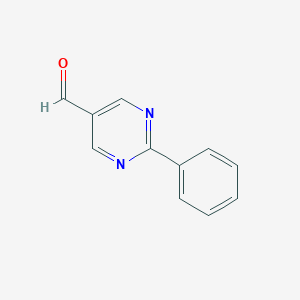
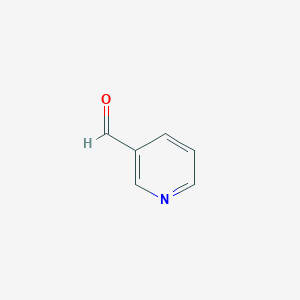

![2-[4-(Cyanomethyl)-2,5-dihexoxyphenyl]acetonitrile](/img/structure/B140520.png)
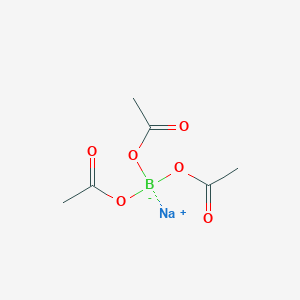
![6-Bromo-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B140524.png)
